molecular formula C9H12OS B13250521 2,2-Dimethyl-3-(thiophen-3-yl)propanal

2,2-Dimethyl-3-(thiophen-3-yl)propanal

Cat. No.: B13250521
M. Wt: 168.26 g/mol
InChI Key: VMEUKQAELGNPFP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(thiophen-3-yl)propanal is an organic compound with the molecular formula C₉H₁₂OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanal group with two methyl substituents at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(thiophen-3-yl)propanal typically involves the introduction of the thiophene ring to a propanal backbone. One common method is the Friedel-Crafts acylation of thiophene with an appropriate acyl chloride, followed by reduction and subsequent alkylation to introduce the dimethyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(thiophen-3-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Halogenation using bromine (Br₂) in acetic acid or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: 2,2-Dimethyl-3-(thiophen-3-yl)propanoic acid.

    Reduction: 2,2-Dimethyl-3-(thiophen-3-yl)propanol.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dimethyl-3-(thiophen-3-yl)propanal has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(thiophen-3-yl)propanal depends on its specific application. In biological systems, its activity may involve interactions with cellular receptors or enzymes, leading to modulation of biochemical pathways. The thiophene ring can interact with various molecular targets, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

    2,2-Dimethyl-3-(2-thienyl)propanal: Similar structure but with the thiophene ring at a different position.

    2,2-Dimethyl-3-(3-tolyl)propanal: Contains a tolyl group instead of a thiophene ring.

    2,2-Dimethyl-3-(3-furyl)propanal: Features a furan ring instead of a thiophene ring.

Uniqueness: 2,2-Dimethyl-3-(thiophen-3-yl)propanal is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel materials and biologically active molecules.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2,2-dimethyl-3-thiophen-3-ylpropanal

InChI

InChI=1S/C9H12OS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

VMEUKQAELGNPFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSC=C1)C=O

Origin of Product

United States

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